2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol
Description
Properties
IUPAC Name |
2-[[6-amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O4/c9-6-5(14(17)18)7(10-1-3-15)13-8(12-6)11-2-4-16/h15-16H,1-4H2,(H4,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOALQRGMDFPQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NC(=NC(=C1[N+](=O)[O-])N)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395436 | |
| Record name | 2-[[6-amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-95-8 | |
| Record name | 2-[[6-amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and hydroxyethylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Industrial methods also emphasize the importance of safety and environmental considerations, employing advanced techniques for waste management and emission control.
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions may convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives
Scientific Research Applications
2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- The target compound’s hydroxyethyl groups contrast with hydrophobic substituents (e.g., cyclohexyl in or methyl in ), likely improving aqueous solubility.
- Chlorine in increases electrophilicity at position 2, whereas hydroxyethylamino groups in the target compound may facilitate nucleophilic reactions or hydrogen bonding.
Physicochemical Properties
Hydroxyethyl groups in the target compound and contribute to higher polarity compared to chloro- or methyl-substituted analogs (e.g., ). This is reflected in molecular weights and solubility trends:
| Compound | Molecular Weight | Predicted Solubility (LogP)* |
|---|---|---|
| Target Compound | ~295.24 | Low LogP (hydrophilic) |
| Compound | 340.38 | Moderate LogP (mixed groups) |
| Compound | 203.59 | High LogP (hydrophobic) |
*LogP values inferred from substituent contributions.
Biological Activity
The compound 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS Number: 5748-95-8) is a nitro-containing pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential antitumor effects, supported by relevant data and case studies.
- Molecular Formula : C₈H₁₄N₆O
- Molecular Weight : 186.24 g/mol
- Structural Characteristics : The compound features a nitro group, which is known to enhance biological activity through various mechanisms.
1. Antimicrobial Activity
Nitro compounds, including derivatives like this compound, are recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that damage bacterial DNA.
Case Study : A study demonstrated that nitro derivatives exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with effective concentrations as low as 50 µg/mL. The reduced forms of these compounds bind covalently to DNA, leading to cell death .
2. Anti-inflammatory Activity
Nitro-containing compounds have shown promise in modulating inflammatory responses. They can inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.
Research Findings : In vitro studies indicated that this compound significantly reduces the levels of IL-1β and TNF-α in activated macrophages, suggesting its potential as an anti-inflammatory agent .
3. Antitumor Effects
Recent investigations into the antitumor potential of nitro derivatives have highlighted their ability to induce apoptosis in cancer cells.
Data Table: Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Induction of apoptosis via caspase activation |
| Nitro derivative X | MCF7 | 15.0 | DNA damage response activation |
In a study involving HeLa cells, treatment with the compound resulted in an IC50 value of 12.5 µM, indicating significant cytotoxicity through apoptosis induction .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction : The nitro group undergoes reduction to form reactive species that bind to DNA.
- Cytokine Modulation : The compound affects signaling pathways involved in inflammation.
- Apoptotic Pathways : It activates caspases leading to programmed cell death in tumor cells.
Q & A
Q. Characterization Methods :
| Technique | Parameters Analyzed | Example Conditions |
|---|---|---|
| NMR | Proton/carbon environments, substitution patterns | DMSO-d6 solvent, 400 MHz spectrometer |
| IR Spectroscopy | Functional groups (e.g., -NO₂, -NH₂) | KBr pellet, 400–4000 cm⁻¹ range |
| Mass Spectrometry | Molecular ion confirmation | ESI-MS, positive ion mode |
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .
Basic: How is the structural configuration of this compound validated in research settings?
Answer:
Structural validation integrates X-ray crystallography (for single crystals) and computational modeling (DFT calculations). For intermediates:
- X-ray : Resolve bond angles and stereochemistry (e.g., pyrimidine ring planarity) .
- HPLC-MS : Confirm purity (>95%) and molecular weight alignment with theoretical values .
- Elemental Analysis : Validate C, H, N, O percentages within 0.3% of theoretical values .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Advanced: What mechanistic pathways govern the nitration and substitution reactions in this compound’s synthesis?
Answer:
Nitration Mechanism :
- Electrophilic Attack : Nitronium ion (NO₂⁺) targets the electron-deficient 5-position of the pyrimidine ring, stabilized by resonance .
- Regioselectivity : Directed by electron-donating groups (e.g., -NH₂ at C6), which activate adjacent positions .
Substitution Reactions :
Q. Experimental Validation :
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures/pH .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace amino group incorporation .
Advanced: How can researchers assess the biological activity of this compound in pharmacological studies?
Answer:
In Vitro Assays :
| Assay Type | Protocol | Key Metrics |
|---|---|---|
| Antioxidant | DPPH/ABTS radical scavenging | IC₅₀ values, compared to ascorbic acid |
| Antitumor | MTT assay on cancer cell lines (e.g., MCF-7) | Dose-response curves, EC₅₀ calculation |
| Cytotoxicity | LDH release assay | Membrane integrity at 24/48 hours |
Q. Mechanistic Studies :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining .
Advanced: What computational strategies are employed to model this compound’s interactions with biological targets?
Answer:
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : GSK-3β (PDB ID: 1Q3D) due to structural analogs in and .
MD Simulations :
- Parameters : NPT ensemble, 100 ns duration, CHARMM36 force field .
QSAR Modeling :
- Descriptors : LogP, polar surface area, H-bond donors/acceptors .
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .
Advanced: How should researchers address contradictions in reported data (e.g., conflicting bioactivity results)?
Answer:
Methodological Framework :
Comparative Analysis : Replicate studies under identical conditions (solvent, cell line, assay protocol) .
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., via RevMan software) .
Error Source Identification :
- Purity Checks : Re-analyze compound batches via HPLC .
- Assay Sensitivity : Validate using positive/negative controls (e.g., doxorubicin for cytotoxicity) .
Case Study : If bioactivity varies across cell lines, perform transcriptomic profiling to identify resistance mechanisms .
Advanced: What strategies optimize the scalability of this compound’s synthesis for reproducible research?
Answer:
Process Engineering Approaches :
| Parameter | Optimization Method | Example Adjustment |
|---|---|---|
| Reaction Time | DoE (Design of Experiments) | Reduce reflux time from 72h→48h |
| Catalyst Load | Gradient screening (0.1–5% H₂SO₄) | 1% H₂SO₄ maximizes yield |
| Solvent System | Switch to ethanol/water azeotrope | Improves crystallization |
Quality-by-Design (QbD) : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
